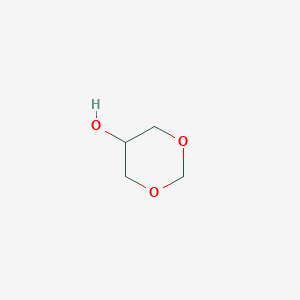

1,3-Dioxan-5-ol

描述

Historical Perspectives and Emerging Significance in Organic Synthesis

The synthesis of 1,3-Dioxan-5-ol and its substituted forms has been a subject of chemical investigation for some time. A prevalent method for its synthesis is through the acetalization of glycerol (B35011). evitachem.com For instance, reacting glycerol with benzaldehyde (B42025), typically with p-toluenesulfonic acid as a catalyst, produces a mixture that contains 2-phenyl-1,3-dioxan-5-ol (B158224). evitachem.com An alternative synthetic strategy involves the reduction of the corresponding ketone, 1,3-dioxan-5-one (B8718524). cdnsciencepub.com A specific example is the synthesis of 2,2-dimethyl-1,3-dioxan-5-ol, which is achieved by the reduction of 2,2-dimethyl-1,3-dioxan-5-one (B43941) using lithium aluminium tetrahydride. chemicalbook.com

The importance of this compound and its derivatives within organic synthesis continues to expand. They are acknowledged as vital intermediates for the creation of other chemical compounds. evitachem.com 2-Phenyl-1,3-dioxan-5-ol, for example, is utilized as a starting material in the synthesis of 5-benzyloxy-1,3-dioxan-2-one, a monomer that can undergo ring-opening polymerization with ε-caprolactone. sigmaaldrich.cn Furthermore, derivatives such as trans-2-Vinyl-1,3-dioxan-5-ol are valuable as intermediates in the production of complex molecules for the pharmaceutical and agrochemical industries. ontosight.ai The catalytic capabilities of certain derivatives, like 2,2-Dimethyl-1,3-dioxan-5-ol which can activate carboxylic acids, underscore their increasing utility in synthetic organic chemistry. biosynth.com

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 4740-78-7 |

| Molecular Formula | C₄H₈O₃ |

| Molecular Weight | 104.10 g/mol |

| Appearance | Colorless to Almost colorless clear liquid |

| Boiling Point | 192-194 °C |

| Density | ~1.203 g/mL at 25°C |

| Refractive Index | ~1.451 at 20°C |

Data sourced from multiple references. nist.govtcichemicals.comnih.govsigmaaldrich.comchembk.com

Scope of Academic Inquiry into the this compound Scaffold

The this compound scaffold is at the center of considerable academic research owing to its structural adaptability. Dioxanones, which are protected versions of 1,3-dihydroxyacetone, are especially studied for their use in stereoselective aldol (B89426) reactions, which open up routes to synthesizing natural and higher carbohydrates. researchgate.net The successful synthesis of these complex carbohydrates and iminosugars has been achieved using the dioxanone scaffold. researchgate.net

Academic research has also ventured into creating libraries of 1,3-dioxane (B1201747) derivatives to investigate their potential biological activities. researchgate.net Significantly, these structural frameworks have been employed to develop potent and selective agonists for the 5-HT1A receptor, which have demonstrated anxiolytic, antidepressant, and anti-nociceptive properties in preclinical studies. nih.gov The deprotonation of 2-alkyl- and 2,2-dialkyl-1,3-dioxan-5-ones and the ensuing reactions of their lithium enolates have also been a focus of in-depth academic exploration, yielding insights into their reactivity and their potential for stereoselective synthesis. cdnsciencepub.com This collective body of research highlights the role of the this compound framework as a versatile platform for creating novel synthetic methods and biologically active compounds. researchgate.netbac-lac.gc.ca

Examples of this compound Derivatives in Research

| Derivative Name | Application/Research Focus |

|---|---|

| 2-Phenyl-1,3-dioxan-5-ol | Starting material for the synthesis of glycerol monomers for polymerization. sigmaaldrich.cn |

| 2,2-Dimethyl-1,3-dioxan-5-ol | Used as an additive to activate carboxylic acids in organic synthesis. biosynth.com |

| trans-2-Vinyl-1,3-dioxan-5-ol | Intermediate in the synthesis of complex molecules for pharmaceuticals and agrochemicals. ontosight.ai |

| N-((2,2-diphenyl-1,3-dioxan-5-yl)methyl)-2-(2-methoxyphenoxy)ethan-1-ammonium hydrogen oxalate | Developed as a potent and selective 5-HT1A receptor agonist. nih.gov |

| 2-Alkyl- and 2,2-dialkyl-1,3-dioxan-5-ones | Studied for their deprotonation and reactions of their lithium enolates in stereoselective synthesis. cdnsciencepub.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,3-dioxan-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c5-4-1-6-3-7-2-4/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCKSNYNNVSOWEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COCO1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197128 | |

| Record name | Glycerol formal, alpha,alpha' | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4740-78-7 | |

| Record name | 1,3-Dioxan-5-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4740-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycerol formal, alpha,alpha' | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004740787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycerol formal, alpha,alpha' | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dioxan-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.953 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCEROL FORMAL, .ALPHA.,.ALPHA' | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6UP32GBII | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for 1,3 Dioxan 5 Ol and Its Derivatives

Foundational Synthetic Routes to the 1,3-Dioxan-5-ol Core

The fundamental structure of this compound is typically assembled through reactions that form the six-membered dioxane ring. These methods often utilize readily available starting materials and are adaptable for producing a variety of derivatives.

Acetalization and Ketalization of Glycerol (B35011) and Polyols

The acid-catalyzed reaction of glycerol with aldehydes or ketones is a primary and straightforward method for synthesizing the this compound core. frontiersin.org This reaction, known as acetalization (with aldehydes) or ketalization (with ketones), typically yields a mixture of two isomeric products: the six-membered this compound and the five-membered 1,3-dioxolan-4-yl-methanol. researchgate.netresearchgate.net

The selectivity between the six-membered (dioxane) and five-membered (dioxolane) rings is influenced by several factors, including the structure of the carbonyl compound and the reaction conditions. frontiersin.org For instance, the reaction of glycerol with para-formaldehyde favors the formation of the dioxane product. frontiersin.org Conversely, using acetone (B3395972) often results in the five-membered ring product, known as solketal, being the major component, as the six-membered ring is thermodynamically less favorable. frontiersin.orgmdpi.com A variety of solid acid catalysts have been employed to facilitate this transformation, including Amberlyst-46 and WOx-promoted TiO2–ZrO2, which have demonstrated high glycerol conversion rates. researchgate.netresearchgate.net

Below is a table summarizing the results of glycerol acetalization with different carbonyl compounds using various catalysts.

| Carbonyl Compound | Catalyst | Molar Ratio (Glycerol:Carbonyl) | Temperature (°C) | Conversion (%) | Dioxane Selectivity (%) | Dioxolane Selectivity (%) | Reference |

| Benzaldehyde (B42025) | - | - | - | >95 | 40 | 60 | frontiersin.org |

| Furfural | - | - | - | 58 | 1 | 99 | frontiersin.org |

| Acetone | Amberlyst-46 | 1:5 | 60 | High | - | 63 (as Solketal) | researchgate.net |

| Acetone | PW12 | 1:15 | 25 | 99.2 | Low | 97 (as Solketal) | mdpi.com |

| Para-formaldehyde | - | - | - | ~100 | 66 | 34 | frontiersin.org |

Ring Closure and Condensation Approaches

Alternative strategies for constructing the this compound framework involve building the ring from non-glycerol precursors. A notable method begins with tris(hydroxymethyl)aminomethane, which undergoes acetal (B89532) or ketal formation followed by oxidative cleavage of the amino alcohol to yield a 1,3-dioxan-5-one (B8718524). This ketone intermediate is a versatile precursor that can be stereoselectively reduced to the desired cis- or trans-1,3-Dioxan-5-ol. This approach offers excellent control over substitution at the C-2 position and exclusively forms the dioxane ring, avoiding the mixture of isomers often seen with glycerol-based routes.

Another synthetic pathway utilizes tris(hydroxymethyl)nitromethane (B93346) as the starting material. cdnsciencepub.comcdnsciencepub.com An aldehyde or ketone reacts with this nitro-triol in the presence of an acid catalyst like p-TsOH to form the corresponding 2-substituted-5-nitro-1,3-dioxane. Subsequent steps can convert the nitro group to a hydroxyl group, leading to the this compound core. This method also provides a general route to 2-alkyl- and 2,2-dialkyl-1,3-dioxan-5-ones, which are direct precursors to the target alcohol. cdnsciencepub.comcdnsciencepub.com

Stereoselective and Enantioselective Synthesis of this compound Isomers

Achieving control over the stereochemistry of the this compound ring is critical for its application in pharmaceuticals and as chiral building blocks. This is accomplished through various asymmetric synthesis techniques.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of subsequent reactions. wikipedia.org In the context of 1,3-dioxane (B1201747) synthesis, chiral diols can be used to form chiral acetals. These chiral 1,3-dioxanes are powerful tools in asymmetric synthesis, with chiral 1,3-diols like pentane-2,4-diol being frequently used. thieme-connect.de The chirality of the auxiliary guides the approach of reagents, leading to the formation of one stereoisomer in preference to others. After the desired stereocenter is created, the auxiliary can be removed and recovered. wikipedia.org For example, the deprotonation of 1,3-dioxan-5-ones bearing two different alkyl groups at the 2-position has been achieved enantioselectively using chiral lithium amide bases, yielding products with up to 70% enantiomeric excess. cdnsciencepub.comcdnsciencepub.com

Asymmetric Catalysis in this compound Derivatization

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach has been applied to the synthesis of chiral 1,3-dioxanes and related structures. For instance, chiral phosphoric acid catalysts have been successfully used in the enantioselective hemiacetalization/intramolecular oxy-Michael addition cascade to synthesize syn-1,3-diol frameworks protected as 1,3-dioxanes. researchgate.net This method involves the kinetic resolution of chiral secondary alcohols, allowing for the preparation of both enantiomers of the protected 1,3-diols with high optical purity. researchgate.net

Similarly, bimetallic catalytic systems, such as a combination of a Rh(II) salt and a chiral N,N′-dioxide–Sm(III) complex, have been developed for the asymmetric [4 + 3]-cycloaddition of aldehydes and α-diazoacetates with β,γ-unsaturated α-ketoesters. rsc.org This reaction produces chiral 4,5-dihydro-1,3-dioxepines with excellent yields and enantioselectivities (up to 99% ee), showcasing the power of asymmetric catalysis in creating complex heterocyclic systems related to 1,3-dioxanes. rsc.org

Enantiomeric Excess and Diastereomeric Ratio Control

The success of a stereoselective synthesis is measured by its ability to control the enantiomeric excess (ee) and diastereomeric ratio (dr). High levels of control are often achievable through careful selection of reagents and reaction conditions.

A powerful strategy for controlling the stereochemistry at the C-5 position is the stereoselective reduction of the corresponding 1,3-dioxan-5-one. Research has shown that the choice of hydride reagent dictates the stereochemical outcome. The use of Lithium aluminium hydride (LiAlH4) typically leads to the formation of the trans isomer, where the incoming hydride attacks from the less sterically hindered face. In contrast, employing a bulkier reagent like L-Selectride results in the formation of the cis isomer. This high degree of diastereoselectivity provides a reliable method for accessing either the cis- or trans-5-hydroxy-1,3-dioxane.

The table below illustrates the diastereoselective reduction of a 1,3-dioxan-5-one intermediate.

| Substrate | Reducing Agent | Product Diastereomer | Diastereomeric Ratio (cis:trans) | Yield (%) | Reference |

| 2-tert-butyl-1,3-dioxan-5-one | LiAlH4 | trans | 3:97 | 94 | |

| 2-tert-butyl-1,3-dioxan-5-one | L-Selectride | cis | 98:2 | 90 | |

| 2-phenyl-1,3-dioxan-5-one (B2960626) | LiAlH4 | trans | 6:94 | 95 | |

| 2-phenyl-1,3-dioxan-5-one | L-Selectride | cis | 96:4 | 91 |

These methods underscore the sophisticated control chemists can exert over molecular architecture, enabling the targeted synthesis of specific stereoisomers of this compound for various scientific applications.

Advanced Synthetic Techniques for Functionalized this compound Derivatives

The synthesis of functionalized this compound derivatives has evolved to incorporate advanced techniques that prioritize efficiency, safety, and environmental sustainability. These modern approaches, including the application of green chemistry principles and continuous flow technologies, offer significant advantages over traditional batch processing methods.

Green chemistry aims to reduce the environmental impact of chemical processes by designing reactions that are more efficient, use less hazardous materials, and generate minimal waste. unibo.it The synthesis of this compound derivatives is increasingly benefiting from these principles through biocatalysis and the use of alternative reaction media. unibo.it

Biocatalysis utilizes enzymes as natural catalysts to perform chemical transformations with high selectivity and efficiency under mild conditions. dntb.gov.uanih.gov Hydrolases, such as lipases and esterases, are particularly relevant for synthesizing chiral 1,3-diols, which are key precursors to this compound and its derivatives. rsc.orgunipd.it These enzymes can differentiate between enantiomeric forms of a substrate, enabling the production of optically pure compounds. unipd.it

The mechanism of these enzymes often involves a catalytic triad (B1167595) (e.g., serine, histidine, and aspartate) in the active site that facilitates a nucleophilic attack on the substrate's carbonyl group, forming a covalent acyl-enzyme intermediate. unipd.it This intermediate can then be acted upon by a nucleophile like water (hydrolysis) or an alcohol (alcoholysis), allowing for reactions such as stereoselective acylation, deacylation, and transesterification. nih.govunipd.it For instance, Candida antarctica lipase (B570770) B (CALB) is a versatile enzyme used for such transformations, offering high regio- and chemoselectivity that is often unachievable with conventional catalysts. nih.gov

Table 1: Examples of Enzyme Classes in Biocatalytic Synthesis

| Enzyme Class | Type of Transformation | Relevance to this compound Synthesis |

|---|---|---|

| Hydrolases (Lipases, Esterases) | Esterification, Transesterification, Hydrolysis | Synthesis of chiral 1,3-diol precursors; Selective acylation/deacylation of the hydroxyl group on the this compound ring. rsc.orgunipd.it |

| Oxidoreductases | Oxidation of alcohols | Potential for converting this compound to 1,3-dioxan-5-one. |

A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which contribute significantly to industrial waste and environmental pollution. rsc.org To this end, solvent-free synthesis and reactions in water are highly desirable alternatives.

Solvent-free reactions, often aided by techniques like microwave irradiation, can accelerate reaction times and improve yields. researchgate.net For example, the condensation of mandelic acid with aldehydes and ketones to form 1,3-dioxolan-4-ones proceeds efficiently under microwave-induced, solvent-free conditions. researchgate.net A similar solvent-free approach has been successfully applied to the synthesis of 1,3-dioxane itself, highlighting the potential for cleaner production methods. researchgate.net These methods not only reduce waste but can also simplify product purification.

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. While the synthesis of 1,3-dioxanes often requires the removal of water to drive the equilibrium towards product formation, specialized water-promoted reactions are a growing area of research. The development of water-tolerant catalysts and reaction systems, such as sonochemical protocols that use water as a solvent, demonstrates the feasibility of aqueous-phase synthesis for various heterocyclic compounds. nih.gov

Flow chemistry, or continuous manufacturing, represents a paradigm shift from traditional batch processing. flinders.edu.au In a flow system, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. uc.ptacs.org This technology offers numerous advantages for the synthesis of this compound and its derivatives, including enhanced safety, improved heat and mass transfer, and simplified scalability. flinders.edu.auuc.pt

The modular nature of flow chemistry setups allows for multi-step syntheses where intermediates are generated and consumed in a continuous stream without isolation. uc.ptjst.org.in This "telescoped" approach minimizes manual handling and reduces waste. nih.gov For the synthesis of this compound, a continuous process could involve feeding glycerol and a formaldehyde (B43269) source (like paraformaldehyde) through a heated reactor column packed with a solid acid catalyst. The product stream could then be subjected to in-line purification, for example, using membrane-based separators or scavenger resins. flinders.edu.aunih.gov The ability to safely handle reactive intermediates and precisely control exothermic reactions makes flow chemistry a particularly attractive technology for industrial-scale production. jst.org.in

Table 2: Comparison of Batch vs. Flow Synthesis

| Feature | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Process Type | Discontinuous | Continuous |

| Scalability | Complex, requires larger reactors | Simple, by extending operation time |

| Heat Transfer | Limited by surface-area-to-volume ratio | Highly efficient due to high surface-area-to-volume ratio. uc.pt |

| Safety | Higher risk with large volumes of reagents | Inherently safer with small reaction volumes at any given time. uc.pt |

| Process Control | Less precise control over parameters | Precise control over temperature, pressure, and residence time. acs.org |

| Reproducibility | Can vary between batches | High reproducibility. uc.pt |

Green Chemistry Principles in Synthesis

Catalytic Systems in this compound Synthesis and Transformations

Catalysis is fundamental to the synthesis of this compound, which is typically formed via the acid-catalyzed acetalization of glycerol with a formaldehyde source. The choice of catalyst—most commonly a Brønsted or Lewis acid—is critical in determining reaction efficiency, selectivity, and conditions.

Brønsted acids are proton donors that catalyze acetal formation by protonating the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the diol's hydroxyl groups. Common homogeneous Brønsted acid catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (p-TsOH). researchgate.net Heterogeneous solid acid catalysts, such as acidic resins (e.g., Amberlyst-15), are also widely used as they can be easily removed from the reaction mixture by simple filtration, simplifying purification. Super Brønsted acids, like triflimide (Tf₂NH), have demonstrated high catalytic activity in various organic transformations and can be effective even at low loadings. rsc.orgrsc.org

Lewis acids are electron-pair acceptors that activate the carbonyl group by coordinating to its oxygen atom. rsc.org This coordination polarizes the C=O bond, enhancing the carbonyl carbon's electrophilicity. rsc.org Lewis acid catalysts, such as boron trifluoride etherate (BF₃·OEt₂), scandium triflate (Sc(OTf)₃), and bismuth triflate (Bi(OTf)₃), are often effective under milder conditions than Brønsted acids and can provide unique stereoselectivity in certain reactions. researchgate.netnih.govntu.edu.sg For instance, Lewis acid-catalyzed rearrangements of related 4,5-dihydro-1,3-dioxepines have been shown to produce substituted tetrahydrofurans with high stereocontrol. nih.govresearchgate.net The choice between a Brønsted and Lewis acid can depend on the specific substrate, desired selectivity, and tolerance of other functional groups within the molecule.

Table 3: Comparison of Catalytic Systems for Dioxane Synthesis

| Catalyst Type | Examples | Mechanism of Action | Advantages | Disadvantages |

|---|---|---|---|---|

| Brønsted Acid | p-TsOH, H₂SO₄, Amberlyst-15, Tf₂NH | Protonates carbonyl oxygen, increasing electrophilicity. researchgate.net | Low cost, readily available, high activity. | Can be corrosive, may require neutralization, difficult to separate (homogeneous). |

| Lewis Acid | BF₃·OEt₂, Sc(OTf)₃, Bi(OTf)₃, Sn(IV) complexes | Coordinates to carbonyl oxygen, polarizing the C=O bond. rsc.org | Mild reaction conditions, high selectivity, can be tuned by altering metal and ligands. nih.gov | Often more expensive, can be moisture-sensitive. |

Homogeneous and Heterogeneous Metal Catalysis

The synthesis of this compound and its derivatives is effectively catalyzed by both homogeneous and heterogeneous acid catalysts. The choice between these catalytic systems involves a trade-off between reaction efficiency, catalyst recovery, and environmental impact.

Homogeneous Catalysis: Homogeneous catalysts are soluble in the reaction medium, often leading to high catalytic activity and conversion rates under mild conditions. Traditional homogeneous catalysts for this acetalization include mineral acids like sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and phosphoric acid (H₃PO₄), as well as organic acids such as p-toluenesulfonic acid (pTSA). thieme-connect.de These catalysts function by protonating the carbonyl oxygen of the aldehyde, thereby activating it for nucleophilic attack by the hydroxyl groups of glycerol. While effective, these catalysts present significant challenges in separation from the product mixture, leading to corrosion issues and the generation of chemical waste during neutralization steps.

Heterogeneous Catalysis: To overcome the drawbacks of homogeneous systems, significant research has focused on the development of solid acid catalysts. These heterogeneous catalysts are easily separated from the reaction mixture by simple filtration, allowing for catalyst recycling and continuous process design. A variety of materials have been investigated for the acetalization of glycerol.

Acidic Ion-Exchange Resins: Resins like Amberlyst-15 and Amberlyst 47 have demonstrated high activity and selectivity in the formation of glycerol acetals. researchgate.netacs.org They possess sulfonic acid groups (-SO₃H) that provide strong Brønsted acid sites. In a study of the reaction between glycerol and formaldehyde, Amberlyst 47 showed 100% selectivity towards acetal formation. researchgate.net

Zeolites: These microporous aluminosilicates offer shape selectivity and strong acid sites. Their well-defined pore structures can influence the product distribution between the five- and six-membered ring isomers.

Supported Heteropolyacids (HPAs): HPAs, such as phosphotungstic acid (PW₁₂), supported on high-surface-area materials like mesoporous silica, are highly effective. These catalysts exhibit strong Brønsted acidity and can achieve high glycerol conversion even at room temperature. researchgate.net

Metal Oxides: Sulfated metal oxides, such as sulfated zirconia (SO₄²⁻/ZrO₂), act as strong solid acid catalysts. They provide both Brønsted and Lewis acid sites that can participate in the catalytic cycle.

The table below summarizes the performance of various catalysts in the synthesis of glycerol acetals, which includes this compound.

| Catalyst Type | Specific Catalyst Example | Reactants | Key Findings |

| Homogeneous Acid | p-Toluenesulfonic acid (pTSA) | Glycerol, Aldehydes/Ketones | Standard, effective catalyst for acetal formation; difficult to separate. thieme-connect.de |

| Ion-Exchange Resin | Amberlyst-15 | Glycerol, Acetaldehyde (B116499) | Found to be a suitable catalyst with high activity. acs.org |

| Ion-Exchange Resin | Amberlyst 47 | Glycerol, Formaldehyde | Achieved 100% selectivity towards acetals, though with thermodynamic limitations on conversion. researchgate.net |

| Heteropolyacid | Cs₂.₅H₀.₅PW₁₂O₄₀ on Silica | Glycerol, Acetone | High glycerol conversion and selectivity under mild conditions. researchgate.net |

Reaction Kinetics and Mechanistic Investigations of this compound Formation

Understanding the reaction mechanism and kinetics is fundamental to optimizing the synthesis of this compound, maximizing yield, and controlling isomer selectivity.

Detailed Reaction Mechanism Elucidation

The formation of this compound from glycerol and an aldehyde (like formaldehyde) proceeds via a classical acid-catalyzed acetalization mechanism. This multi-step equilibrium process involves the formation of a hemiacetal intermediate followed by an intramolecular cyclization.

The established mechanism is as follows:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the aldehyde's carbonyl oxygen by an acid catalyst (H⁺). This step increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Nucleophilic Attack by Glycerol: A hydroxyl group from the glycerol molecule acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a protonated hemiacetal intermediate.

Deprotonation: A base (e.g., water or another glycerol molecule) removes a proton from the oxonium ion, yielding a neutral hemiacetal.

Protonation of a Hydroxyl Group: One of the hydroxyl groups of the hemiacetal is protonated by the acid catalyst, preparing it to leave as a water molecule.

Intramolecular Cyclization and Water Elimination: The terminal hydroxyl group of the glycerol moiety then attacks the carbon atom, displacing the protonated hydroxyl group as a water molecule. This intramolecular nucleophilic substitution forms the six-membered 1,3-dioxane ring. thieme-connect.de

Final Deprotonation: The resulting protonated cyclic acetal is deprotonated to regenerate the acid catalyst and yield the final product, this compound.

The reaction is reversible, and the removal of water is essential to drive the equilibrium towards the formation of the acetal product. thieme-connect.de The competition between the primary and secondary hydroxyl groups of glycerol in the cyclization step leads to the formation of both the five-membered dioxolane and the six-membered dioxane isomers. researchgate.net

Kinetic Studies of Acetalization

Kinetic studies of glycerol acetalization have been performed to quantify the effects of various reaction parameters and to develop mathematical models describing the reaction rate. It is important to note that the mechanism of acid-catalyzed acetalization proceeds through protonation and nucleophilic attack, not via deprotonation and enolate chemistry, which is characteristic of base-catalyzed carbonyl reactions.

Research on the acetalization of glycerol with acetaldehyde, catalyzed by Amberlyst-15 resin, has led to the development of a Langmuir–Hinshelwood–Hougen–Watson (LHHW) model. acs.org This model, which accounts for internal mass-transfer limitations, provided the best fit for the kinetic behavior. The study determined the activation energy for the acetalization of glycerol with acetaldehyde to be 51.7 kJ·mol⁻¹. acs.org

Another preliminary kinetic study involving the reaction of glycerol and formaldehyde using Amberlyst 47 as a catalyst was described by a pseudo-homogeneous model. researchgate.net This work highlighted the significant thermodynamic limitations of the reaction, with glycerol conversions reaching around 50% at 353 K with a stoichiometric feed ratio. The study also observed the conversion of the five-membered ring isomer (1,3-dioxolane-4-methanol) into the six-membered ring isomer (this compound), indicating a complex reaction network where isomers can interconvert. researchgate.net

The following table presents key kinetic parameters from a study on glycerol acetalization.

| Kinetic Model | Catalyst | Activation Energy (Ea) | Key Thermodynamic Parameters | Reference |

| LHHW with mass-transfer limitations | Amberlyst-15 | 51.7 kJ·mol⁻¹ | ΔH°₂₉₈ K = -8.77 kJ·mol⁻¹; ΔG°₂₉₈ K = -12.3 kJ·mol⁻¹ | acs.org |

| Pseudo-homogeneous | Amberlyst 47 | Not explicitly calculated | High thermodynamic limitations observed | researchgate.net |

These kinetic investigations are vital for reactor design and the optimization of reaction conditions, such as temperature, catalyst loading, and reactant molar ratio, to favor the production of this compound.

Chemical Reactivity and Transformation Chemistry of 1,3 Dioxan 5 Ol Scaffolds

Protective Group Applications and De-protection Strategies

The 1,3-dioxane (B1201747) moiety, an acetal (B89532), serves as a common protecting group for 1,3-diols. Its stability under various conditions and the methods for its selective removal are critical for its utility in multi-step syntheses.

Stability Profile under Acidic, Basic, Oxidative, and Reductive Conditions

The stability of the 1,3-dioxane ring is a key factor in its application as a protective group. Generally, 1,3-dioxanes exhibit significant stability towards a wide array of reagents.

Acidic Conditions: 1,3-Dioxanes are susceptible to cleavage under acidic conditions. thieme-connect.de The lability of the acetal linkage in the presence of acid is a well-established characteristic, forming the basis for most de-protection strategies. thieme-connect.deorganic-chemistry.org The rate of hydrolysis can be influenced by the strength of the acid and the reaction temperature. thieme-connect.de For instance, dilute aqueous trifluoroacetic acid or the use of an ion exchange resin like Dowex 50W can effectively cleave the acetal. thieme-connect.de

Basic Conditions: Cyclic acetals, including 1,3-dioxanes, are generally stable under basic conditions. thieme-connect.deorganic-chemistry.org This orthogonality to base-mediated reactions makes them valuable in synthetic routes that involve base-sensitive functional groups.

Oxidative Conditions: The 1,3-dioxane ring is typically stable to mild oxidizing agents. organic-chemistry.org However, strong oxidizing agents can lead to cleavage of the acetal. organic-chemistry.org The presence of strong Lewis acids can increase the sensitivity of the acetal towards oxidants like potassium permanganate (B83412) (KMnO4) and meta-chloroperoxybenzoic acid (mCPBA). organic-chemistry.org

Reductive Conditions: The stability of 1,3-dioxanes under reductive conditions can be dependent on the specific reagents used. While they are often stable to many metal hydride reagents, the Lewis acidic nature of reagents like diisobutylaluminium hydride (DIBALH) and borane (B79455) can lead to reductive cleavage of the dioxane ring. thieme-connect.deresearchgate.net

A summary of the stability of the 1,3-dioxane ring is presented in the table below.

| Condition | Reagent Type | Stability |

| Acidic | Strong and weak acids | Labile |

| Basic | Most bases | Stable |

| Oxidative | Mild oxidizing agents | Stable |

| Strong oxidizing agents | Labile | |

| Reductive | Many metal hydrides | Stable |

| Lewis acidic hydrides (e.g., DIBALH) | Potentially Labile |

Selective Cleavage Methods for 1,3-Dioxane Acetals

The removal of the 1,3-dioxane protecting group, or de-protection, is most commonly achieved through acid-catalyzed hydrolysis. thieme-connect.deorganic-chemistry.org This can be accomplished using various acidic reagents, from strong mineral acids to milder options like pyridinium (B92312) p-toluenesulfonate (PPTS) in aqueous or methanolic solutions. thieme-connect.de

Alternative methods for acetal cleavage that offer greater selectivity and milder reaction conditions have been developed. These include:

Transacetalization: Acid-catalyzed exchange with acetone (B3395972) is an effective method for de-protection. organic-chemistry.org

Iodine-based methods: A catalytic amount of iodine in a neutral medium can efficiently cleave acetals, tolerating sensitive functional groups like double bonds and tert-butyl ethers. organic-chemistry.org

Lewis Acid Catalysis: Indium(III) trifluoromethanesulfonate (B1224126) has been used as a catalyst for the de-protection of acetals under neutral conditions, often accelerated by microwave heating. organic-chemistry.org

Boron-based reagents: Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF4) in water can rapidly cleave acetals at room temperature. organic-chemistry.org

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): This reagent, typically used for deprotecting p-methoxybenzyl ethers, can also cleave isopropylidene acetals. 1,3-dioxanes are noted to be more labile than 1,3-dioxolanes under these conditions. thieme-connect.de

Functional Group Interconversions at the 5-Hydroxyl Position

The hydroxyl group at the 5-position of the 1,3-dioxan-5-ol scaffold provides a handle for further synthetic modifications. This allows for the introduction of various functional groups, expanding the synthetic utility of this building block.

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification and etherification reactions.

Esterification: Esterification of this compound can be achieved by reacting it with carboxylic acids or their derivatives. For example, the esterification of acetic acid with butanol has been studied using sulfonic acid-functionalized catalysts, where 2-pentyl-1,3-dioxan-5-ol was a product. researchgate.net The formation of esters like 1,3-dioxan-5-yl phenylacetate (B1230308) has also been reported. evitachem.com

Etherification: Etherification reactions can be performed to introduce a variety of ether linkages at the 5-position. The synthesis of cis-derivatives through etherification of cis-1,3-O-benzylideneglycerol (a substituted this compound) has been described. chemicalbook.com The etherification of glycerol (B35011) with benzaldehyde (B42025) can lead to the formation of 2-phenyl-1,3-dioxan-5-ol (B158224) with high selectivity. researchgate.netresearchgate.net

Oxidation to 1,3-Dioxan-5-ones and Related Carbonyls

Oxidation of the 5-hydroxyl group of this compound leads to the formation of the corresponding ketone, 1,3-dioxan-5-one (B8718524). google.comgoogle.com This transformation is a key step in the synthesis of various derivatives. Several methods have been reported for this oxidation. For instance, the oxidation of high-purity 2-phenyl-1,3-dioxan-5-ol can yield 2-phenyl-1,3-dioxan-5-one (B2960626). google.comgoogle.com A general synthetic route to 2-alkyl- and 2,2-dialkyl-1,3-dioxan-5-ones starts from tris(hydroxymethyl)nitromethane (B93346). cdnsciencepub.comcdnsciencepub.com

Ring-Opening and Rearrangement Reactions of the 1,3-Dioxane Ring

The 1,3-dioxane ring, while generally stable, can undergo ring-opening and rearrangement reactions under specific conditions, leading to the formation of new carbocyclic or heterocyclic systems. These reactions are particularly important in carbohydrate chemistry, where substituted 1,3-dioxanes are common intermediates. researchgate.netugent.be

Regioselective Ring Opening: The regioselective ring opening of 1,3-dioxane-type acetals is a powerful tool in synthetic chemistry, allowing for the differential protection and manipulation of hydroxyl groups. researchgate.netugent.be Reductive ring-opening reactions are widely used for this purpose. acs.org For example, the combination of LiAlH4–AlCl3 can lead to the formation of 4-O-benzyl ethers from 4,6-O-benzylidene acetals of pyranosides, while NaCNBH3–HCl or Et3SiH-BF3·Et2O can yield the corresponding 6-O-benzyl ethers. acs.org The choice of reagents dictates the regioselectivity of the ring opening. researchgate.net

Rearrangement Reactions: Rearrangement reactions of 1,3-dioxane systems can also occur. For instance, the reaction of 2-phenyl-1,3-dioxan-5-ol with triphenylphosphine-carbon tetrabromide can result in a ring contraction to form 4-bromomethyl-2-phenyl-1,3-dioxolane. evitachem.com Additionally, acid-catalyzed tandem pinacol (B44631) rearrangement reactions of 5-aryl-1,3-dioxan-5-ols have been developed, where they act as 1,3-biselectrophiles to synthesize heterocycles like 4H-chromenes and 2-pyridinones. rhhz.net Unsaturated 1,3-dioxanes can undergo a 1,4-eliminative ring fission when treated with strong bases. researchgate.net

Acid-Catalyzed Ring Opening Processes

The 1,3-dioxane ring is prone to cleavage under acidic conditions, a reaction that can be synthetically useful for deprotection or for the generation of diol-containing intermediates. libretexts.orggoogle.com For instance, the synthesis of 2-(1-ethylpentyl)-1,3-dioxan-5-ol (B15489684) involves an acid-catalyzed cyclization of a diol precursor, and conversely, the ring can be opened under similar conditions. vulcanchem.com The presence of excess heat (>100°C) and high concentrations of acid catalysts (>1 M) can promote side reactions such as dehydration and oligomerization. vulcanchem.com In some cases, the ring-opening can be followed by further reactions, such as polymerization, when initiated by cationic catalysts like BF₃·OEt₂. vulcanchem.com

The mechanism of acid-catalyzed ring opening typically involves protonation of one of the dioxane oxygens, followed by nucleophilic attack. libretexts.org In aqueous acidic media, this leads to the formation of a 1,2-diol. libretexts.org The regioselectivity of the attack on an asymmetrical epoxide, a related three-membered ring ether, is directed to the more substituted carbon, and a similar principle can apply to substituted dioxanes under certain conditions. libretexts.org

Intramolecular Cyclization and Template Effects

The 1,3-dioxane framework can serve as a template to control stereochemistry in intramolecular reactions. researchgate.net For example, the 1,3-dioxane structure has been utilized in intramolecular Diels-Alder reactions to synthesize complex polycyclic systems. researchgate.netacs.org The rigid chair conformation of the dioxane ring can enforce a specific spatial arrangement of appended reactive groups, thereby directing the stereochemical outcome of the cyclization. vulcanchem.comresearchgate.net

Furthermore, the hydroxyl group at the C5 position can engage in intramolecular hydrogen bonding with the ether oxygens of the dioxane ring, influencing the molecule's conformation and reactivity. vulcanchem.com This conformational preference can be exploited in synthetic strategies. Mercury(II) salts have also been employed to mediate the cyclization of unsaturated alcohols to form dioxane derivatives, showcasing an alternative to acid catalysis. beilstein-journals.org

Carbanion Chemistry and Enolate Reactivity of 1,3-Dioxan-5-one Derivatives

The oxidation of the hydroxyl group of this compound to the corresponding ketone, 1,3-dioxan-5-one, opens up a vast area of synthetically valuable carbanion and enolate chemistry. usask.ca These enolates serve as versatile nucleophiles in a variety of carbon-carbon bond-forming reactions. 182.160.97masterorganicchemistry.com

Formation of Lithium, Boron, and Titanium Enolates

2-Substituted-1,3-dioxan-5-ones can be readily deprotonated to form the corresponding enolates. usask.ca The choice of the counterion (lithium, boron, or titanium) plays a crucial role in determining the stereochemical outcome of subsequent reactions. usask.canih.gov

Lithium Enolates: These are typically formed by treating the 1,3-dioxan-5-one with a strong lithium base such as lithium diisopropylamide (LDA). cdnsciencepub.comcdnsciencepub.com However, the use of LDA can sometimes lead to a competing reduction of the carbonyl group. cdnsciencepub.comcdnsciencepub.com This side reaction is less pronounced in 2,2-dialkyldioxanones (ketals) compared to 2-alkyldioxanones (acetals). cdnsciencepub.com Chiral lithium amide bases have been successfully used for the enantioselective deprotonation of C(s)-symmetrical dioxanones, achieving high enantiomeric excess. nih.govacs.org

Boron Enolates: Boron enolates are generated in situ and have demonstrated high stereoselectivity in aldol (B89426) reactions. nih.govacs.org Dialkylboron triflates are commonly used to generate (Z)-boron enolates, which are important for controlling the stereochemistry of the aldol products. harvard.edu

Titanium Enolates: The formation of titanium enolates from 2-substituted-1,3-dioxan-5-ones has also been reported, offering an alternative to lithium and boron enolates with different reactivity and selectivity profiles. usask.ca

Reactions with Electrophiles and Alkylating Agents

The enolates derived from 1,3-dioxan-5-ones readily react with various electrophiles, most notably aldehydes in aldol addition reactions. usask.canih.govacs.org

Aldol Reactions: The stereoselectivity of the aldol reaction is highly dependent on the enolate counterion.

Lithium enolates generally provide anti-aldol products with modest to high selectivity, particularly with aldehydes that are branched at the α-position. nih.govcdnsciencepub.comacs.org The stereochemical outcome is consistent with the Zimmerman-Traxler model. cdnsciencepub.com

Boron enolates also yield anti-aldol products, often with very high selectivity. nih.govacs.org For example, the reaction of a boron enolate with benzaldehyde can give an anti:syn ratio of up to 96:4. nih.govacs.org

In contrast, titanium enolates have been shown to produce syn-aldol products. usask.ca

Alkylation Reactions: Direct alkylation of the enolates of 1,3-dioxan-5-ones has proven to be challenging. usask.ca However, this limitation can be overcome by employing alternative strategies, such as the use of Enders' chiral hydrazone method. usask.cacapes.gov.br This method allows for the enantioselective α-alkylation of 2,2-dimethyl-1,3-dioxan-5-one (B43941). capes.gov.br Another approach involves the palladium-catalyzed enantioselective alkylation of the corresponding silyl (B83357) enol ethers, providing access to α-dialkylated ketones. caltech.edu

The following table summarizes the stereochemical outcomes of aldol reactions with different enolates of 1,3-dioxan-5-one derivatives:

| Enolate Counterion | Major Aldol Product Stereoisomer |

| Lithium | anti |

| Boron | anti |

| Titanium | syn |

Conformational Analysis and Advanced Spectroscopic Characterization

Conformational Dynamics of the 1,3-Dioxane (B1201747) Ring System

The 1,3-dioxane ring, a heteroanalog of cyclohexane (B81311), is not planar and adopts various non-planar conformations to alleviate ring strain. The most stable of these is the chair conformation. vulcanchem.combrainly.com

Chair-Boat Interconversions and Equilibrium Preferences

The 1,3-dioxane ring primarily exists in a chair conformation, which minimizes both angular and torsional strain. vulcanchem.combrainly.com Like cyclohexane, the 1,3-dioxane ring can undergo conformational inversion, passing through higher-energy transition states such as twist-boat and boat conformations. The energy barrier for the chair-to-chair interconversion is influenced by the substituents on the ring. researchgate.netresearchgate.net The chair form is significantly more stable than the 2,5-twist conformer. researchgate.net

For 5-substituted 1,3-dioxanes, the substituent can occupy either an axial or an equatorial position. The relative stability of these two orientations determines the conformational equilibrium. In the case of 1,3-dioxan-5-ol, the hydroxyl group at the C5 position can be either axial or equatorial. The chair conformation with the hydroxyl group in the equatorial position is generally more stable due to reduced steric interactions. brainly.com However, the presence of intramolecular hydrogen bonding can influence this preference.

Role of Intramolecular Hydrogen Bonding on Conformation

A key feature of this compound is the potential for intramolecular hydrogen bonding between the hydroxyl group at the C5 position and the oxygen atoms within the dioxane ring. vulcanchem.comacs.org Microwave spectroscopy studies have indicated the presence of a bifurcated intramolecular hydrogen bond, where the hydroxyl hydrogen interacts with both ring oxygen atoms. acs.orgacs.org This interaction is expected to have a significant impact on the conformational preference of the molecule.

The formation of an intramolecular hydrogen bond can stabilize the axial conformation of the hydroxyl group, where it is in closer proximity to the ring oxygens. acs.org This attractive interaction can counteract the steric preference for the equatorial position. The extent of this stabilization depends on factors such as the solvent environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of this compound, providing information on the connectivity, stereochemistry, and conformational dynamics of the molecule.

High-Resolution ¹H and ¹³C NMR Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of 1,3-dioxane derivatives provides valuable information about the orientation of the protons on the ring. The chemical shifts and coupling constants of the protons are sensitive to their local electronic environment and dihedral angles with neighboring protons. In the chair conformation of this compound, the axial and equatorial protons at each carbon position are chemically non-equivalent and will exhibit different chemical shifts.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The chemical shifts of the carbon atoms are influenced by their hybridization and the nature of the attached substituents. For instance, the carbon bearing the hydroxyl group (C5) will have a characteristic chemical shift.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) in Stereochemical Assignment

Two-dimensional (2D) NMR techniques are crucial for the unambiguous assignment of proton and carbon signals and for determining the stereochemistry of this compound.

COSY (Correlation Spectroscopy) establishes proton-proton coupling correlations, revealing which protons are adjacent to each other in the molecule. This would help in tracing the spin systems within the dioxane ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the assignment of the carbon signals based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close in space, regardless of whether they are bonded. This is a powerful tool for determining the relative stereochemistry and conformational preferences. For example, NOE correlations between an axial proton and other axial protons on the same side of the ring would confirm a chair conformation. The presence or absence of NOEs between the C5 proton and protons at C2, C4, and C6 would help in assigning the axial or equatorial orientation of the hydroxyl group. The use of 2D NMR techniques has been mentioned in the context of analyzing related 1,3-dioxane structures.

Mass Spectrometry (MS) for Molecular Characterization

Electron Ionization (EI) Fragmentation Patterns and Diagnostic Ions

Electron Ionization (EI) mass spectrometry is a powerful technique for structural elucidation, providing a reproducible fragmentation pattern that serves as a molecular fingerprint. In EI, a molecule is bombarded with high-energy electrons, leading to the formation of a radical cation (the molecular ion, M⁺•) which then undergoes fragmentation.

For this compound (C₄H₈O₃), the molecular ion peak [M]⁺• is observed at a mass-to-charge ratio (m/z) of 104. The mass spectrum shows a characteristic pattern of fragment ions that are diagnostic for its structure. The most abundant peaks in the GC-MS data from the NIST Mass Spectrometry Data Center include ions at m/z 45, 73, and 29. Another dataset shows top peaks at m/z 73, 45, and 43.

The fragmentation of this compound can be rationalized by several key pathways common to alcohols and ethers:

Loss of a hydrogen atom: A peak at m/z 103 can arise from the loss of a hydrogen atom from the molecular ion.

Alpha-cleavage: Cleavage of bonds adjacent to the oxygen atoms is a common fragmentation route. The ion at m/z 73 can be attributed to the loss of the •CH₂OH radical.

Ring cleavage: The dioxane ring can undergo fragmentation to produce smaller ions. The prominent ion at m/z 45 is likely the [CH₂OH]⁺ fragment or the [CH₃O]⁺ fragment from further rearrangement. The ion at m/z 43 often corresponds to the acylium ion [C₂H₃O]⁺.

Dehydration: The loss of a water molecule from the molecular ion can produce a fragment at m/z 86.

The specific fragmentation pattern, particularly the base peak and the relative intensities of other significant ions, allows for the unambiguous identification of this compound.

Table 1: Prominent Ions in the Electron Ionization Mass Spectrum of this compound This is an interactive table. Select headers to sort.

| m/z Value | Proposed Fragment Ion | Relative Abundance | Reference |

|---|---|---|---|

| 104 | [C₄H₈O₃]⁺• (Molecular Ion) | Low | |

| 73 | [C₃H₅O₂]⁺ | High | |

| 45 | [CH₃O₂]⁺ or [C₂H₅O]⁺ | High | |

| 43 | [C₂H₃O]⁺ | Medium |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise elemental composition of a molecule. Unlike low-resolution mass spectrometry which provides nominal mass, HRMS can measure the mass of an ion to several decimal places. This high accuracy allows for the calculation of a unique elemental formula.

The molecular formula of this compound is C₄H₈O₃. The theoretical exact mass, calculated from the most abundant isotopes of carbon, hydrogen, and oxygen, is 104.04734 Da. An HRMS measurement would be able to distinguish this compound from other isomers or unrelated compounds that have the same nominal mass of 104. For example, HRMS can easily differentiate this compound (C₄H₈O₃, 104.04734 Da) from a compound like naphthalene (B1677914) (C₁₀H₈, nominal mass 128, exact mass 128.06264 Da) or 2-octanone (B155638) (C₈H₁₆O, nominal mass 128, exact mass 128.12018 Da). This capability is crucial for confirming the identity of a synthesized compound or for identifying unknowns in complex mixtures.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, which includes both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary; IR spectroscopy detects vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy detects vibrations that cause a change in its polarizability.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

O-H Stretch: A strong, broad absorption band is typically observed in the region of 3600-3200 cm⁻¹, which is characteristic of the hydroxyl (-OH) group's stretching vibration, broadened by hydrogen bonding.

C-H Stretch: Absorption bands in the 3000-2800 cm⁻¹ region are due to the stretching vibrations of the C-H bonds.

C-O Stretch: Strong absorption bands corresponding to the C-O stretching vibrations of the ether linkages and the alcohol are prominent in the fingerprint region, typically between 1200 cm⁻¹ and 1000 cm⁻¹.

O-H Bend: The bending vibration of the O-H group also appears in the fingerprint region.

A study of this compound in a dilute carbon tetrachloride solution identified a difference of 42 cm⁻¹ between the stretching frequencies of the intramolecularly hydrogen-bonded hydroxyl group and a non-hydrogen-bonded (free) hydroxyl group, indicating a significant portion of the molecules exist in a conformation that facilitates this bonding.

Raman Spectroscopy: The Raman spectrum provides complementary information. While the polar O-H bond gives a weak Raman signal, the C-C and C-O bonds within the ring structure produce characteristic scattering peaks. Analysis of the Raman spectrum helps to confirm the skeletal structure of the 1,3-dioxane ring.

Microwave Spectroscopy for Rotational Transitions and Gas-Phase Conformations

Microwave spectroscopy is a high-resolution technique used to study the rotational transitions of molecules in the gas phase. It provides highly accurate data on the molecule's moments of inertia, from which its precise geometric structure, conformation, and dipole moment can be determined.

A detailed microwave spectroscopy study of this compound confirmed that the molecule predominantly exists in a chair conformation. Crucially, the hydroxyl group occupies the axial position, a conformation stabilized by an intramolecular, bifurcated hydrogen bond between the hydroxyl hydrogen and the two ring oxygen atoms. This finding is significant as substituents on a cyclohexane ring typically prefer the less sterically hindered equatorial position.

The study yielded precise rotational constants for the normal and deuterated (O-D) species, which are presented in the table below.

Table 2: Rotational Constants for this compound from Microwave Spectroscopy This is an interactive table. Select headers to sort.

| Parameter | Normal Species (MHz) | Deuterated Species (O-D) (MHz) | Reference |

|---|---|---|---|

| A | 3913.5525 ± 0.0022 | 3822.846 ± 0.002 | |

| B | 3737.9348 ± 0.0022 | 3662.684 ± 0.002 |

Furthermore, Stark effect measurements determined the total dipole moment to be 2.64 D, with components along the principal axes of |µa| = 1.61 D and |µc| = 2.09 D. The component |µb| was found to be zero, consistent with the chair conformation.

X-ray Crystallography of this compound and its Complexes

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details.

As of this writing, a single-crystal X-ray diffraction structure for the parent compound, this compound, does not appear to be available in the public domain. However, crystallographic studies have been performed on derivatives of 1,3-dioxane, which provide valuable insight into the preferred conformations of this ring system.

For example, the crystal structure of trans-2-Phenyl-1,3-dioxan-5-ol has been determined. In more complex derivatives, the 1,3-dioxane ring has been shown to adopt various conformations, including the stable chair form and higher-energy twist-boat conformations, depending on the nature and stereochemistry of the substituents. These studies confirm the conformational flexibility of the 1,3-dioxane skeleton and show how substitution patterns dictate the solid-state structure.

Computational Chemistry and Theoretical Modeling of 1,3 Dioxan 5 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is widely used to investigate the properties of 1,3-dioxane (B1201747) derivatives.

Geometric Optimization and Electronic Structure Analysis

Computational simulations, particularly those employing nonempirical quantum-chemical calculations, have established that the global minimum on the potential energy surface (PES) of unsubstituted and substituted 1,3-dioxanes typically corresponds to a chair conformation. researchgate.net For 1,3-dioxan-5-ol, the orientation of the hydroxyl group at the C5 position is a key determinant of its conformational preference. The chair conformer can exist with the hydroxyl group in either an axial or equatorial position.

Theoretical calculations on related 5-substituted 1,3-dioxanes have shown that the equatorial chair conformer is generally the most stable. researchgate.net The geometry of these conformers is optimized using DFT methods, such as the B3LYP functional with a basis set like 6-31G(d,p), to find the lowest energy structure. researchgate.net The process involves adjusting bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is reached. faccts.degoogle.com

The electronic structure of this compound is also elucidated through DFT. Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides information about the molecule's reactivity. The energy gap between HOMO and LUMO is a critical parameter for assessing its kinetic stability.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

DFT calculations are a powerful tool for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. nih.govacs.org The Gauge-Including Atomic Orbital (GIAO) method, often coupled with a DFT functional like B3LYP, is used to calculate the magnetic shielding tensors of the nuclei. nih.govresearchgate.net For 5-substituted 1,3-dioxanes, theoretical vicinal coupling constants have been calculated and show good agreement with experimental data, aiding in the determination of conformational energies. researchgate.net The accuracy of these predictions can be high, with reported mean absolute errors of around 0.185 ppm for ¹H and 0.944 ppm for ¹³C with appropriate methods. nih.gov

IR Spectroscopy: The vibrational frequencies in an infrared (IR) spectrum can be calculated using DFT. researchgate.net By computing the second derivatives of the energy with respect to the atomic coordinates, a Hessian matrix is generated, which yields the vibrational modes and their frequencies. These theoretical spectra can be compared with experimental FT-IR data to assign vibrational bands to specific molecular motions. researchgate.netphyschemres.org For complex 1,3-dioxane derivatives, the B3LYP functional with the 6-31G(d,p) basis set has been successfully used to predict vibrational wavenumbers. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). physchemres.orgnumberanalytics.com This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption wavelengths (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. numberanalytics.comresearchgate.net For molecules containing the 1,3-dioxane moiety, TD-DFT calculations can help in understanding the electronic transitions, which are often of the n → σ* or π → π* type, depending on the full molecular structure.

Energetic and Mechanistic Studies of Reactions (Transition State Theory)

Transition State Theory (TST) is a fundamental concept used to understand and calculate the rates of chemical reactions. johnhogan.infowikipedia.orgsolubilityofthings.com In conjunction with DFT, it allows for the investigation of reaction mechanisms by locating and characterizing transition state structures on the potential energy surface. The transition state is a first-order saddle point connecting reactants and products. johnhogan.infowikipedia.org

For reactions involving 1,3-dioxanes, such as the Prins reaction, DFT calculations have been employed to map out the reaction pathways, identifying intermediates and transition states. beilstein-journals.org The activation energy of a reaction, which is a key determinant of its rate, can be calculated as the energy difference between the reactants and the transition state. solubilityofthings.com These studies provide a detailed picture of the bond-breaking and bond-forming processes that occur during a chemical transformation.

Ab Initio and Semi-Empirical Calculations

While DFT is prevalent, other computational methods are also employed to study 1,3-dioxane systems.

Ab Initio Calculations: These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without empirical parameterization. researchgate.net They have been used to study the conformational isomerization of 1,3-dioxane and its derivatives. researchgate.netresearchgate.net For instance, quantum-chemical studies on 5-alkyl- and 5-phenyl-1,3-dioxanes at the RHF/6-31G(d) level of theory have revealed pathways for the conformational isomerization between equatorial and axial chair conformers. researchgate.net

Semi-Empirical Calculations: These methods, such as PM3, are faster than ab initio and DFT methods as they use parameters derived from experimental data. They can be useful for studying large systems or for preliminary conformational searches. For example, the PM3 method has been used alongside DFT and ab initio methods to calculate the energy of formation of 1,3-dioxane complexes with water molecules. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their dynamics and interactions with their environment. An MD simulation of this compound, typically in a solvent like water, would involve solving Newton's equations of motion for all atoms in the system. readthedocs.iocapes.gov.br

These simulations can reveal information about:

Conformational changes over time.

The formation and breaking of hydrogen bonds with solvent molecules.

Transport properties like diffusion coefficients.

For the parent 1,3-dioxane, MD simulations have been used to show that flexible conformers can transform into each other and into the more stable chair conformer at room temperature. researchgate.net Similar simulations for this compound would elucidate the influence of the hydroxyl group on its dynamic behavior and solvation structure.

Quantum Chemical Descriptors and Reactivity Indices

From the electronic structure calculated using DFT, several quantum chemical descriptors can be derived to predict the reactivity of this compound. acs.orgresearchgate.net These descriptors provide a quantitative measure of various aspects of a molecule's reactivity.

Key reactivity indices include:

Chemical Potential (μ): Related to the escaping tendency of electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating the capacity of a molecule to receive electrons.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.

These global reactivity descriptors are calculated from the energies of the HOMO and LUMO. researchgate.net Additionally, local reactivity descriptors, such as the Fukui function, can be calculated to predict the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. The molecular electrostatic potential (MEP) map is another useful tool that visually represents the charge distribution and helps identify regions prone to electrophilic and nucleophilic attack. mdpi.comijcce.ac.ir

Applications of 1,3 Dioxan 5 Ol in Contemporary Chemical Disciplines

Role as Versatile Synthetic Intermediates and Building Blocks

1,3-Dioxan-5-ol and its derivatives are recognized as key building blocks in organic synthesis. The dioxane ring can function as a protective group for a 1,3-diol moiety, a common structural feature in many complex molecules. This allows for selective reactions at other parts of a molecule, with the dioxane ring being removed later in the synthetic sequence. Furthermore, the hydroxyl group at the 5-position provides a reactive site for further chemical transformations.

A significant application of this compound derivatives is in the synthesis of Dihydroxyacetone (DHA) and Serinol (2-amino-1,3-propanediol). These two small molecules are of considerable industrial and pharmaceutical importance. DHA is the active ingredient in sunless tanning products, while Serinol is a crucial intermediate for X-ray contrast agents and various pharmaceuticals. d-nb.infochemicalbook.com

The synthetic pathway often begins with a substituted version of this compound, such as 2-phenyl-1,3-dioxan-5-ol (B158224). This precursor is oxidized to yield the corresponding ketone, 2-phenyl-1,3-dioxan-5-one (B2960626). google.com This ketone is a critical intermediate. The subsequent removal of the phenylacetal protective group (a deprotection or deacetalization reaction) directly yields Dihydroxyacetone. google.com

Alternatively, the 2-phenyl-1,3-dioxan-5-one intermediate can be converted into an acetal (B89532) form of Serinol, which is then hydrolyzed to produce the final product. google.com Another established route to Serinol involves the conversion of a 5-hydroxymethyl-5-nitro-1,3-dioxane derivative into a 5-nitro-1,3-dioxane, which is then hydrogenated to form a 5-amino-1,3-dioxane. The final step involves hydrolysis of this amino-dioxane to yield Serinol. d-nb.infogoogle.comnih.gov This multi-step process highlights the utility of the 1,3-dioxane (B1201747) core structure in constructing these valuable chemicals. nih.gov

The 1,3-dioxane framework is a common structural motif found in numerous polyoxygenated natural products, particularly in the field of carbohydrate chemistry. The ability to selectively protect 1,3-diols is crucial when performing multi-step syntheses of these complex molecules. By converting a 1,3-diol into a 1,3-dioxane, chemists can mask these hydroxyl groups from reacting while other parts of the molecule are modified.

This compound and its derivatives represent a pre-formed scaffold containing this protected 1,3-diol system. This makes them attractive starting materials or intermediates for building larger, more complex polyoxygenated structures. Their use simplifies the synthetic route by providing a ready-made, stable cyclic acetal that can be incorporated into a larger molecular framework.

The versatility of this compound extends to its role as an intermediate in the broader fine chemical and agrochemical industries. It is commercially categorized as a building block for pharmaceutical and pesticide intermediates. sfdchem.com Its utility in fine chemical synthesis is exemplified by its use as a starting material for producing monomers. For instance, derivatives like 2-phenyl-1,3-dioxan-5-ol are used to synthesize monomers such as 5-benzyloxy-1,3-dioxan-2-one, which can be polymerized to create poly(carbonate ester)s. The inherent functionality of this compound—both the hydroxyl group and the stable dioxane ring—allows for its incorporation into a wide array of more complex molecules designed for specific industrial applications. pharmacompass.com

Development of Bioactive Molecules and Medicinal Chemistry Scaffolds

The 1,3-dioxane ring is not only a useful synthetic tool but also a core structural component in molecules designed for therapeutic purposes. Researchers have incorporated this scaffold into new chemical entities to explore their potential biological activities.

Research into the antimicrobial and antifungal properties of compounds featuring a 1,3-dioxane ring is an emerging area. While extensive studies have been conducted on the bioactivity of related five-membered ring structures known as 1,3-dioxolanes, nih.govnih.govresearchgate.netresearchgate.netccsenet.orgdoaj.org specific data on this compound derivatives remain less documented. However, studies on related dioxane structures have shown promise. For example, a 1,4-benzodioxane-derived inhibitor has demonstrated activity against vancomycin-intermediate Staphylococcus aureus (VISA) that is comparable to the antibiotic linezolid (B1675486) in in vivo models. dovepress.com The exploration of various substituted 1,3-dioxanes continues to be an area of interest for identifying new leads in the development of antimicrobial and antifungal agents.

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of anticancer drugs. nih.gov One of the primary mechanisms behind MDR is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively remove chemotherapeutic agents from the cell. nih.gov

Recent research has identified 1,3-dioxane derivatives as a promising class of compounds that can modulate or reverse this resistance. researchgate.net In one study, a series of novel 2,2-diphenyl-1,3-dioxane derivatives were synthesized and evaluated for their ability to reverse MDR. nih.gov These compounds were tested in vitro using human Caco-2 cells, a colon adenocarcinoma cell line that overexpresses P-gp. The results demonstrated that at low concentrations, several of the synthesized 1,3-dioxane derivatives could effectively reverse tumor cell MDR. nih.gov Notably, some of the new structures exhibited superior MDR-modulating effects compared to established modulators like trifluoperazine. nih.gov This research underscores the potential of the 1,3-dioxane scaffold in developing new agents to enhance the efficacy of cancer chemotherapy. researchgate.net

Table 1: MDR Modulatory Activity of Selected 1,3-Dioxane Derivatives

Compound Class Key Structural Feature Test System Observed Effect Reference 2,2-diphenyl-1,3-dioxane derivatives 1,3-dioxane core with two phenyl groups at the 2-position and various linkers and basic moieties Human Caco-2 cells (in vitro) Reversal of tumor cell multidrug resistance (MDR) d-nb.info Substituted 1,3-dioxanes Substituents at the 5-position and two phenyl moieties at the 2-position Not specified in abstract Reported to have MDR modulatory properties pharmacompass.com

Table 2: List of Chemical Compounds

Compound Name Synonym(s) Molecular Formula This compound Glycerol (B35011) formal C4H8O3 Dihydroxyacetone DHA C3H6O3 Serinol 2-Amino-1,3-propanediol C3H9NO2 2-Phenyl-1,3-dioxan-5-ol - C10H12O3 2-Phenyl-1,3-dioxan-5-one - C10H10O3 5-Hydroxymethyl-5-nitro-1,3-dioxane - C5H9NO5 5-Nitro-1,3-dioxane - C4H7NO4 5-Amino-1,3-dioxane - C4H9NO2 5-Benzyloxy-1,3-dioxan-2-one - C12H12O4 Trifluoperazine - C21H24F3N3S Linezolid - C16H20FN3O4

Pharmacophore Modeling and Structure-Activity Relationship (SAR) Studies

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. The 1,3-dioxane scaffold is a valuable component in this approach due to its well-defined conformational preferences and its ability to present substituents in precise spatial orientations. thieme-connect.deacs.org The two oxygen atoms can act as hydrogen bond acceptors, a key feature in many pharmacophore models.

Structure-Activity Relationship (SAR) studies systematically modify a lead compound's structure to understand how these changes affect its biological activity. patsnap.com The 1,3-dioxane ring is frequently used in SAR studies as a rigid scaffold to probe the optimal geometry for receptor binding. By altering substituents on the dioxane ring and observing the corresponding changes in potency or selectivity, medicinal chemists can deduce critical information about the target's binding site.

For instance, studies on a series of 1,3-dioxane carboxylic acid derivatives as peroxisome proliferator-activated receptor alpha (PPARα) agonists revealed that small hydrophobic substituents on a terminal phenyl ring increased agonist activity. nih.gov This highlights how the dioxane framework can be used to systematically explore the chemical space around a pharmacophore. Similarly, research into aminobutyl-substituted 1,3-dioxanes as ligands for σ1 and NMDA receptors has shown that the stereochemistry and substitution pattern on the dioxane ring are crucial for selective interaction. mdpi.com For example, N-benzylamines within this series showed high σ1 affinity and selectivity. mdpi.com

| Derivative Class | Target | Key SAR Finding | Reference |

| 1,3-Dioxane-2-carboxylic acids | PPARα | Introduction of small hydrophobic groups at the 4-position of the terminal phenyl ring enhances agonist activity. | nih.gov |

| 4-Aminobutyl-1,3-dioxanes | σ1 Receptors | N-benzylamine and pyrrolidine (B122466) substituents lead to the most promising σ1 ligands. Propiophenone-derived compounds generally show higher σ1 affinity than benzaldehyde-derived ones. | mdpi.com |

| 2,2-Diphenyl-1,3-dioxanes | P-glycoprotein (MDR) | The 1,3-dioxane core, along with lipophilic linkers and a basic moiety, contributes to the reversal of multidrug resistance in cancer cells. | nih.govresearchgate.net |